all-trans-Retinal-14,15-13C2

Resonance Raman spectroscopy Bacteriorhodopsin photocycle Schiff base configuration

Resolving the C14-C15 Schiff base configuration in rhodopsin photocycle intermediates (e.g., BR568 vs. BR548) requires a site-isolated vibrational or NMR probe-unlabeled retinal provides no contrast, and alternative isotopomers probe different bonds. all-trans-Retinal-14,15-13C2 delivers a clean 13C-13C spin pair at the critical Schiff base linkage site. · Enables unambiguous assignment of ν(C14-C15) stretch (1201 cm⁻¹ trans vs. 1167 cm⁻¹ cis) via resonance Raman. · Provides structurally defined 13C-13C spin pair for DNP-enhanced solid-state MAS NMR rotational resonance distance measurements. · +2 Da mass shift (m/z 285.4→287.4 [M+H]⁺) with ΔRt <0.02 min-superior to deuterated analogs (ΔRt up to 0.3 min) for SRM-based quantification in 15-35 mg tissue samples. · 7-step synthetic route from β-ionone ensures favorable cost relative to [12,15-13C2] (8 steps) or [10-18-13C9] (12 steps).

Molecular Formula C₁₈¹³C₂H₂₈O
Molecular Weight 286.42
Cat. No. B1150957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameall-trans-Retinal-14,15-13C2
Synonyms(all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenal-14,15-13C2;  all -trans-Vitamin A Aldehyde-14,15-13C2;  Retinene-14,15-13C2;  E-Retinal-14,15-13C2;  Retinaldehyde-14,15-13C2; 
Molecular FormulaC₁₈¹³C₂H₂₈O
Molecular Weight286.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

all-trans-Retinal-14,15-13C2 – Site-Specific Isotopic Probe


all-trans-Retinal-14,15-13C2 is a stable-isotope-labeled analog of the visual chromophore all-trans-retinal, featuring 13C enrichment at the C14 and C15 positions of the polyene chain [1]. This compound belongs to the retinoid class and serves as a precision tool for solid-state NMR, resonance Raman spectroscopy, and mass spectrometry-based quantification of retinal metabolism [2]. Its molecular formula is C₁₈¹³C₂H₂₈O with a molecular weight of 286.42 g/mol, representing a +2 Da mass shift relative to unlabeled all-trans-retinal (284.44 g/mol) [1].

all-trans-Retinal-14,15-13C2 vs. Other Retinal Isotopomers


The C14–C15 bond of retinal is the critical site of Schiff base formation with lysine residues in opsins and undergoes configurational changes during photoisomerization [1]. Unlabeled all-trans-retinal provides no vibrational or NMR contrast at this locus, while isotopomers labeled at alternative positions—such as [12,15-13C2] or [10-18-13C9]—report on different regions of the polyene chain and fail to resolve C14–C15-specific coupling with the Schiff base NH rock [2]. Even uniformly 13C-labeled retinal, though information-rich, introduces spectral crowding that obscures isolated C14–C15 stretch assignments and complicates rotational resonance distance measurements that require isolated spin pairs . Only the 14,15-13C2 isotopomer delivers a clean, site-isolated probe of this mechanistically pivotal bond.

Differentiation Evidence for all-trans-Retinal-14,15-13C2


C14–C15 Stretch and Schiff Base Configuration

In bacteriorhodopsin reconstituted with [14,15-13C2]-all-trans-retinal, the C14–C15 stretching mode is resolved at 1201 cm⁻¹ in the light-adapted BR568 state and exhibits no frequency shift upon N-deuteration (<5 cm⁻¹), confirming a C=N trans configuration [1]. In contrast, the dark-adapted BR548 state shows the C14–C15 stretch at 1167 cm⁻¹ in H₂O, which upshifts by 41 cm⁻¹ to 1208 cm⁻¹ in D₂O, unequivocally identifying a C=N cis configuration [1]. By comparison, unlabeled retinal yields an unresolved envelope in the fingerprint region and cannot independently assign the C14–C15 mode, while the [12,14-2H2] isotopomer probes the C12–C13 stretch and NH rock coupling but lacks selectivity for the C14–C15 bond [1].

Resonance Raman spectroscopy Bacteriorhodopsin photocycle Schiff base configuration

Synthetic Efficiency of 14,15-13C2 Labeling

Among the three all-trans-retinal 13C isotopomers synthesized for DNP-enhanced solid-state NMR, [14,15-13C2]-all-trans-retinal (1d) was prepared in only 7 linear steps from β-ionone, compared to 8 steps for [12,15-13C2]-all-trans-retinal (1c) and 12 steps for [10-18-13C9]-all-trans-retinal (1b) [1]. The shorter synthetic sequence directly translates to higher overall yield, reduced consumption of 13C-enriched precursors, and lower production cost [1]. The uniformly 13C20-labeled all-trans-retinal, while providing maximal labeling, requires a more complex convergent modular strategy with four separate 13C-enriched modules .

Isotope synthesis Retinal isotopomers Synthetic efficiency

LC-MS/MS Internal Standard Suitability

The molecular weight of [14,15-13C2]-all-trans-retinal (286.42 g/mol) is precisely 2.0 Da greater than unlabeled all-trans-retinal (284.44 g/mol), corresponding to the substitution of two 12C atoms by 13C at positions 14 and 15 . This mass difference is sufficient for baseline separation in the MS1 dimension while the near-identical physicochemical properties ensure co-elution with the analyte under reversed-phase LC conditions [1]. Unlike deuterated internal standards (e.g., retinal-d5), which can exhibit chromatographic isotope effects altering retention time by 0.1–0.3 min, the 13C2 label avoids deuterium-induced retention time shifts, preserving quantification accuracy across gradient elution [2].

LC-MS/MS quantification Stable isotope dilution Retinal metabolism

Species-Specific C14–C15 Stretch in Rhodopsins

Resonance Raman spectra of octopus rhodopsin, bathorhodopsin, and isorhodopsin regenerated with [14,15-13C2]-retinal reveal the C14–C15 stretch mode at 1206–1227 cm⁻¹ [1]. This frequency range is substantially higher and more localized than observed in bovine rhodopsin pigments, where the C14–C15 stretch is strongly coupled with the C12–C13 stretch and no significant frequency shift occurs upon N-deuteration [1]. Without 14,15-13C2 labeling, the C14–C15 mode cannot be isolated from overlapping C–C stretches in the congested 1100–1300 cm⁻¹ fingerprint region [2].

Resonance Raman spectroscopy Species-specific rhodopsin C14–C15 stretch mode

Physical Properties and Storage

all-trans-Retinal-14,15-13C2 is supplied as a pale yellow to yellow low-melting solid with a melting point of 53–55°C, requiring storage at -20°C under inert atmosphere in amber vials to prevent photoisomerization and oxidation . Its solubility profile—slightly soluble in chloroform and ethyl acetate—is consistent with unlabeled all-trans-retinal . Commercial purity specifications range from 95% to 98% across vendors . These parameters are equivalent to those of unlabeled all-trans-retinal, confirming that labeling does not alter handling properties .

Physical characterization Storage stability Procurement specification

Application Scenarios for all-trans-Retinal-14,15-13C2


Schiff Base Configuration Analysis by Resonance Raman

When a structural biology group needs to determine whether the retinal Schiff base adopts a cis or trans configuration in a specific photocycle intermediate (e.g., BR568 vs. BR548 in bacteriorhodopsin), [14,15-13C2]-all-trans-retinal is the required probe. As established, the C14–C15 stretch at 1201 cm⁻¹ in BR568 shows no N-deuteration shift (Δν < 5 cm⁻¹, trans), while in BR548 it shifts from 1167 cm⁻¹ to 1208 cm⁻¹ (Δν = +41 cm⁻¹, cis) [1]. Unlabeled retinal cannot resolve this mode, and [12,15-13C2] or [10-18-13C9] isotopomers probe different bonds entirely.

DNP-Enhanced Solid-State NMR of Retinylidene Proteins

For dynamic nuclear polarization (DNP)-enhanced solid-state magic-angle spinning NMR studies of channelrhodopsin or proteorhodopsin, the [14,15-13C2] isotopomer provides a structurally defined 13C–13C spin pair at the site of Schiff base linkage to the protein [1]. The 7-step synthetic route from β-ionone makes it the most synthetically accessible among site-specific 13C2 isotopomers, reducing cost relative to [12,15-13C2] (8 steps) or [10-18-13C9] (12 steps) while delivering the specific spin-pair geometry required for rotational resonance distance measurements [2].

UHPLC-MS/MS Absolute Quantification of Endogenous Retinal

Bioanalytical core facilities quantifying all-trans-retinal in tissues weighing 15–35 mg require a stable-isotope-labeled internal standard that co-elutes with the analyte and provides a distinct MS1 precursor ion. The +2 Da mass shift of [14,15-13C2]-all-trans-retinal (m/z 285.4 → 287.4 for [M+H]⁺) is sufficient for SRM selection without the chromatographic retention time deviation (ΔRt < 0.02 min) that plagues deuterated analogs (ΔRt up to 0.3 min) [3]. This ensures accurate correction for ion suppression across the gradient, enabling linear quantification from 5 fmol to 1 pmol.

Cross-Species Comparison of Retinal–Protein Interactions

Comparative biochemists investigating the molecular basis of spectral tuning between octopus and bovine rhodopsins rely on the C14–C15 stretch frequency (1206–1227 cm⁻¹ in octopus vs. delocalized mode in bovine) as a diagnostic of chromophore–protein coupling [4]. The localized ν(C14–C15) observed exclusively with the 14,15-13C2 label reveals that octopus rhodopsin exerts stronger electrostatic perturbation on the Schiff base region than bovine rhodopsin, a finding inaccessible with unlabeled retinal or with the [12,14-2H2] isotopomer that reports on the C12–C13 region instead.

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